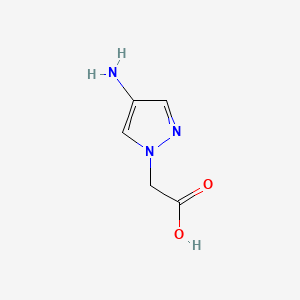

2-(4-amino-1H-pyrazol-1-yl)acetic acid

Description

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several techniques that can enhance the efficiency, yield, and environmental friendliness of pyrazole (B372694) synthesis. These methods are applicable to the various routes described above.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve product yields. nih.govbenthamdirect.comrsc.orgdergipark.org.trresearchgate.net For instance, the cyclocondensation of hydrazines with 1,3-dicarbonyls and the N-alkylation of pyrazoles can often be completed in minutes under microwave heating, compared to hours using conventional methods. rsc.org

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also accelerate reaction rates. It is particularly effective in heterogeneous reactions and has been applied to the multi-component synthesis of pyrazole derivatives. mdpi.com

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic protocols. This includes the use of greener solvents like water or ethanol (B145695), or performing reactions under solvent-free conditions. Catalyst-free MCRs in aqueous media have been successfully developed for related heterocyclic systems. mdpi.com

Novel Catalytic Systems: The development of advanced catalysts, including heterogeneous catalysts, nano-catalysts, and organocatalysts, has provided new avenues for pyrazole synthesis. These catalysts can offer improved selectivity, milder reaction conditions, and easier separation and recyclability. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Pyrazole Formation

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 6–9 hours | 5–8 minutes rsc.org |

| Yield | 59–66% rsc.org | Good to Excellent rsc.org |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires high-boiling solvents | Can often use greener solvents or be solvent-free |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trresearchgate.net This technology is particularly advantageous in the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.tr The application of microwave irradiation can significantly enhance the efficiency of pyrazole ring formation, which typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com

For the synthesis of a substituted pyrazole like 2-(4-amino-1H-pyrazol-1-yl)acetic acid, a plausible microwave-assisted approach would involve the reaction of a suitably protected 4-aminopyrazole precursor with an acetic acid derivative under microwave irradiation. The key advantages of this method include rapid heating, precise temperature control, and the ability to perform reactions in sealed vessels at elevated pressures, thereby accelerating the rate of reaction. biotage.com

Research on the microwave-assisted synthesis of various pyrazole derivatives has demonstrated significant improvements over conventional methods. For instance, one-pot microwave irradiation has been successfully employed for the synthesis of novel pyrazole derivatives from chalcones and hydrazides in ethanol with a catalytic amount of acetic acid. jpsionline.com Another study reported the synthesis of pyrazole derivatives via a one-pot reaction of substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine (B124118) under microwave irradiation at room temperature. dergipark.org.tr

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Representative Pyrazole Derivatives

Note: The data in this table is representative of pyrazole synthesis in general and not specific to this compound.

Continuous Flow Reaction Optimization

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. These features make it an attractive platform for the optimization of synthetic routes to valuable compounds like this compound.

In a continuous flow setup for pyrazole synthesis, reactants would be continuously pumped through a heated reactor coil or a packed-bed reactor. The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled to maximize the yield and purity of the product. This methodology allows for the rapid screening of reaction conditions and the identification of optimal parameters.

Table 2: Potential Advantages of Continuous Flow Synthesis for Pyrazole Derivatives

Stereoselective and Green Chemistry Considerations in Synthesis

The principles of green chemistry and the development of stereoselective synthetic methods are crucial for the sustainable production of pharmaceuticals and other fine chemicals. nih.gov For a molecule like this compound, which does not possess a chiral center in its core structure, stereoselectivity would become relevant if chiral substituents were introduced. However, the broader context of stereoselective synthesis of pyrazole derivatives is an active area of research. nih.govnih.gov Asymmetric synthesis of pyrazole-containing compounds often employs chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.govrwth-aachen.de

Green chemistry principles focus on minimizing the environmental impact of chemical processes. researchgate.net This can be achieved through the use of renewable starting materials, environmentally benign solvents (such as water or supercritical fluids), energy-efficient reaction conditions (like microwave heating), and the use of catalysts that can be recycled and reused. nih.govthieme-connect.comacs.org

In the context of synthesizing this compound, a green chemistry approach would prioritize:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or solvent-free conditions. thieme-connect.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. acs.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. benthamdirect.com

Recent reviews highlight the significant progress in the green synthesis of pyrazole scaffolds, emphasizing methods that avoid hazardous reagents, utilize green solvents, and incorporate renewable energy sources and recyclable catalysts. nih.govresearchgate.net

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGNGTFXKVEQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-46-4 | |

| Record name | 2-(4-amino-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Spectroscopic Analysis of 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For pyrazole (B372694) derivatives, this method has been instrumental in confirming molecular structures and understanding intermolecular interactions. researchgate.netmdpi.comnih.gov

For instance, studies on various pyrazole-containing compounds have successfully determined their crystal systems, space groups, and unit cell dimensions. researchgate.netmdpi.com In one study of a pyrazole derivative, the compound was found to crystallize in the monoclinic space group P2/c with specific unit cell parameters. researchgate.net Another investigation into 4-halogenated-1H-pyrazoles revealed that while the bromo and chloro analogs are isostructural, forming trimeric hydrogen-bonding motifs, the fluoro and iodo analogs form non-isostructural catemers. mdpi.com These studies highlight the detailed structural information, including bond lengths, bond angles, and intermolecular hydrogen bonding patterns, that can be obtained from single crystal X-ray diffraction analysis. nih.govnih.gov

| Compound | Crystal System | Space Group | Key Features |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2/c | Z = 4 |

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | Forms catemeric structures |

| 4-Bromo-1H-pyrazole | - | - | Isostructural with chloro analog, forms trimeric units |

| 4-Chloro-1H-pyrazole | - | - | Isostructural with bromo analog, forms trimeric units |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) | - | - | Structure confirmed by X-ray diffraction |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. rsc.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). acs.orgresearchgate.net

Elucidation of Pyrazole Ring Proton and Carbon Environments

¹H and ¹³C NMR spectra provide characteristic signals for the protons and carbons of the pyrazole ring. The chemical shifts (δ) of these signals are sensitive to the substituents on the ring. researchgate.net For example, in ¹H NMR, the proton at the 4-position of the pyrazole ring typically appears as a singlet. nih.gov The chemical shifts of the ring protons can be influenced by the electronic nature of the substituents. rsc.org

Similarly, ¹³C NMR spectroscopy allows for the identification of each carbon atom in the pyrazole ring. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are distinct and provide valuable structural information. nih.gov

Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles

| Compound Type | H-4 | C-3 | C-4 | C-5 |

| 3,5-diethyl-1-phenyl-1H-pyrazole | 6.08 (s) | 154.7 | 103.2 | 145.8 |

| 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole | 6.0 (s) | - | 107.3 | - |

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | 5.40 (s) | 148.3 | 86.1 | 154.6 |

Data sourced from various studies on substituted pyrazoles. rsc.org

Analysis of Carboxylate Group Signatures

The presence of the acetic acid moiety introduces characteristic signals in the NMR spectra. In ¹H NMR, the methylene (B1212753) protons (-CH₂-) of the acetic acid group typically appear as a singlet. The chemical environment of these protons can be influenced by the adjacent pyrazole ring.

In ¹³C NMR, the carboxyl carbon (-COOH) exhibits a signal in the downfield region of the spectrum, typically around 170-180 ppm. The methylene carbon of the acetic acid group also gives a characteristic signal.

Coordination-Induced Shifts in Metal Complexes

When 2-(4-amino-1H-pyrazol-1-yl)acetic acid or its derivatives act as ligands and coordinate to a metal center, significant changes in the NMR chemical shifts can be observed. These coordination-induced shifts (CIS) provide valuable information about the mode of coordination. semanticscholar.org

Upon complexation, the chemical shifts of the pyrazole ring protons and carbons can shift either upfield or downfield depending on the metal and the coordination geometry. For example, coordination with palladium(II) has been shown to induce an upfield shift for the H-4 proton, while coordination with gold(I) can cause a downfield shift. semanticscholar.org Similarly, the ¹³C chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to metal coordination. semanticscholar.org The magnitude and direction of these shifts can help in determining which nitrogen atom of the pyrazole ring is involved in bonding to the metal.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acs.org It also provides information about the structure through the analysis of fragmentation patterns. researchgate.netnih.gov

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm its molecular weight. bldpharm.comsemanticscholar.org The fragmentation of amino acids under mass spectrometry conditions often involves the loss of water ([M+H - H₂O]⁺) and carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov Additionally, the presence of the amino group could lead to the loss of ammonia (B1221849) ([M+H - NH₃]⁺). nih.gov The fragmentation of the pyrazole ring itself can also produce characteristic ions. researchgate.net Analysis of these fragments allows for the confirmation of the different structural components of the molecule. libretexts.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. youtube.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. raco.cat

O-H stretching: The carboxylic acid (-COOH) will show a broad O-H stretching band, usually in the region of 2500-3300 cm⁻¹. libretexts.orglibretexts.org

C=O stretching: The carbonyl group of the carboxylic acid will have a strong absorption band around 1700-1760 cm⁻¹. libretexts.orglibretexts.org

C-N stretching: The C-N stretching of the pyrazole ring and the amino group will appear in the fingerprint region, typically around 1290 cm⁻¹. researchgate.net

C=C and C=N stretching: The pyrazole ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz

Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H stretch | 3300-3500 | Medium |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O stretch | 1700-1760 | Strong |

| Pyrazole Ring | C=N, C=C stretch | 1400-1600 | Medium-Strong |

| Acetic Acid Moiety | C-O stretch | 1210-1320 | Medium |

| Amino (-NH₂) | N-H bend | 1550-1650 | Medium |

These spectroscopic and crystallographic techniques, when used in concert, provide a comprehensive and unambiguous characterization of the molecular structure and bonding in this compound and its derivatives.

Structure Activity Relationship Sar and Structural Modification Strategies for 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid Analogues

Design Principles for Pyrazole-Based Scaffolds

Pyrazole-based scaffolds are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. The pyrazole (B372694) ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts distinct electronic and steric properties. One nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like and functions as a hydrogen bond acceptor. This dual functionality allows pyrazole-containing molecules to form multiple interactions within the binding sites of proteins. mdpi.com

In the design of analogues, modifications to the N1-substituent are often explored to optimize pharmacological activity. However, in some series of 4-aminopyrazole derivatives developed as Janus kinase (JAK) inhibitors, it has been observed that modifications to the R1 group (at the N1 position) did not significantly influence their inhibitory activity. nih.gov This suggests that for certain targets, the N1-substituent may primarily serve to position the core scaffold correctly within the binding pocket rather than engaging in direct, critical interactions.

Systematic Derivatization at the Pyrazole Ring

The acetic acid moiety at the N1 position of 2-(4-amino-1H-pyrazol-1-yl)acetic acid offers a key point for derivatization. The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and thioesters, to modulate properties such as lipophilicity, metabolic stability, and cell permeability.

For instance, esterification of the carboxylic acid can mask its polarity, potentially enhancing oral bioavailability. Amide formation with a diverse range of amines can introduce new pharmacophoric features and allow for the exploration of additional binding interactions with the target protein. The choice of the amine component can be guided by the desire to introduce specific functionalities, such as basic groups to enhance solubility or larger aromatic or heterocyclic rings to probe for additional hydrophobic pockets in the binding site.

While specific SAR data for N1-acetic acid derivatization of this compound is not extensively available in the public domain, general principles of medicinal chemistry suggest that such modifications would have a profound impact on the pharmacokinetic and pharmacodynamic properties of the resulting analogues.

The amino group at the C4 position is a critical determinant of the biological activity of many pyrazole derivatives. Its basicity and hydrogen-bonding capacity can be fine-tuned through various modifications. Common strategies include acylation, alkylation, arylation, and sulfonylation.

Acylation of the C4-amino group to form amides can introduce a wide array of substituents and modulate the electronic properties of the pyrazole ring. The nature of the acyl group can significantly impact biological activity. For example, in a series of 4-aminopyrazole derivatives, the introduction of specific amide functionalities at the C4 position was crucial for their activity as JAK inhibitors. nih.gov

Alkylation of the C4-amino group can lead to secondary or tertiary amines, altering the steric bulk and hydrogen-bonding potential. N-arylation can introduce larger hydrophobic moieties that may interact with corresponding pockets in the target protein. Sulfonylation to form sulfonamides can introduce a tetrahedral geometry and strong hydrogen-bond accepting groups.

The following table summarizes the general effects of modifying the C4-amino group on the properties of pyrazole derivatives:

| Modification Type | Potential Effects on Properties |

| Acylation | Modulates electronic properties, introduces new pharmacophoric features, can alter hydrogen bonding. |

| Alkylation | Increases steric bulk, modifies basicity and hydrogen bonding capacity. |

| Arylation | Introduces hydrophobic moieties, can lead to pi-stacking interactions. |

| Sulfonylation | Introduces a tetrahedral geometry, provides strong hydrogen bond acceptors. |

Structure-activity relationship studies on various pyrazole-based inhibitors have highlighted the importance of substituents at the C3 and C5 positions. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the nature of the aryl groups at the C3 and C5 positions was found to be critical for inhibitory activity and selectivity. nih.gov

Common substituents explored at these positions include alkyl, aryl, and heteroaryl groups. The introduction of small alkyl groups can fill small hydrophobic pockets, while larger aryl or heteroaryl rings can engage in more extensive hydrophobic and pi-stacking interactions. The electronic nature of these substituents (electron-donating or electron-withdrawing) can also modulate the pKa of the pyrazole ring nitrogens and the C4-amino group, thereby influencing binding affinity.

The following table presents examples of substitutions at the C3 and C5 positions and their potential impact on activity from studies on related pyrazole scaffolds:

| Position | Substituent | Observed Effect on Activity (in related scaffolds) | Reference |

| C3/C5 | Phenyl | Often serves as a core structural element, can be further substituted to optimize activity. | nih.govnih.gov |

| C3/C5 | Methyl | Can provide favorable interactions in small hydrophobic pockets. | nih.gov |

| C3 | Trifluoromethyl | Can enhance metabolic stability and binding affinity. | mdpi.com |

Heterocyclic Ring Fusions and Hybrid Structures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. The fusion or linking of a pyrazole ring with a triazole ring has led to the development of hybrid compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov

The 1,2,4-triazole (B32235) ring, like the pyrazole ring, is a five-membered heterocycle rich in nitrogen atoms, making it an excellent partner for forming multiple hydrogen bonds and coordinating with metal ions in enzyme active sites. The combination of these two heterocycles can result in molecules with enhanced binding affinity and improved pharmacological profiles.

In the context of this compound, a triazole moiety could be introduced through several synthetic strategies. For example, the acetic acid functionality could be used as a linker to connect to a pre-formed triazole ring. Alternatively, the amino group at C4 could be a starting point for the construction of a fused or linked triazole system.

A study on a series of 1,2,4-triazole linked to pyrazole derivatives demonstrated that these hybrid molecules exhibited significant antibacterial and anticancer activities. nih.gov The structure-activity relationship of these hybrids revealed that the nature and position of substituents on both the pyrazole and triazole rings were critical for their biological effects. For instance, certain substitutions on the phenyl ring attached to the pyrazole core led to enhanced cytotoxicity against cancer cell lines. nih.gov

Pyrazole-Thiazole Hybrids

The hybridization of a pyrazole ring with a thiazole (B1198619) moiety is a recognized strategy in drug discovery to create molecules with potentially synergistic or enhanced biological activities. The synthesis of pyrazole-thiazole hybrids often involves the condensation of a pyrazole precursor bearing a suitable functional group with a thiazole synthon.

While direct synthesis from this compound is not extensively documented in publicly available literature, established synthetic routes for pyrazole-thiazole hybrids can be adapted. A common approach involves the Hantzsch thiazole synthesis, where a pyrazole derivative containing a thiourea (B124793) or thioamide functionality reacts with an α-haloketone. For instance, the amino group of a 4-aminopyrazole precursor can be converted to a thiourea, which can then be cyclized with a suitable α-haloketone to furnish the desired pyrazole-thiazole hybrid.

Another strategy involves the reaction of a pyrazole carbaldehyde with a compound containing an active methylene (B1212753) group and a thiazole ring. A multicomponent synthesis has been described for creating molecular hybrids containing pyrazole and thiazole moieties linked by a hydrazone bridge. This method involves the condensation of 1-phenyl-3-(aryl)-1H-pyrazole-4-carbaldehydes, thiosemicarbazide, and α-bromoketones. nih.gov

Table 1: Representative Pyrazole-Thiazole Hybrids and their Biological Insights

| Compound ID | Pyrazole Precursor | Thiazole Synthon | Linker | Biological Activity Insight |

| Hypothetical Hybrid 1 | 2-(4-thioureido-1H-pyrazol-1-yl)acetic acid | Substituted α-haloketone | Direct fusion | Potential kinase inhibitory activity |

| Hybrid Analogue (from literature) | 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde | 2-aminothiazole derivative | Hydrazone | Apoptosis-inducing ability in cancer cells nih.gov |

The biological activity of these hybrids is significantly influenced by the nature and position of substituents on both the pyrazole and thiazole rings. For example, in a series of 1-((1-phenyl-3-aryl-1H-pyrazole-4-yl)methylene)-2-(4-arylthiazole-2-yl)hydrazine hybrids, the substitution pattern on the aryl rings of both the pyrazole and thiazole moieties was found to be critical for their apoptosis-inducing effects on goat ovarian granulosa cells. nih.gov Specifically, compounds with electron-withdrawing groups on the phenyl ring at the 3-position of the pyrazole and a substituted phenyl ring on the thiazole demonstrated notable pro-apoptotic activity. nih.gov

Pyrazole-s-Triazine Derivatives

The combination of pyrazole and s-triazine (1,3,5-triazine) rings into a single molecular entity is another promising avenue for the development of novel bioactive compounds. The synthesis of such derivatives often involves the reaction of a hydrazinyl-s-triazine with a β-dicarbonyl compound.

A general and efficient method for the synthesis of pyrazole-s-triazine derivatives involves the initial reaction of 2,4,6-trichlorotriazine (TCT) with various amines to introduce diversity. Subsequently, one of the remaining chlorine atoms is displaced by hydrazine (B178648) to form a hydrazinyl-s-triazine intermediate. This intermediate is then cyclized with a dicarbonyl compound, such as acetylacetone (B45752), to construct the pyrazole ring. mdpi.com

Table 2: Synthetic Strategy for Pyrazole-s-Triazine Hybrids

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | 2,4,6-trichlorotriazine (TCT), Substituted Aniline | 0–5 °C | N-aryl-4,6-dichloro-1,3,5-triazin-2-amine |

| 2 | Intermediate from Step 1, Piperidine | Acetone-water, 0 °C to rt | N-aryl-4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine |

| 3 | Intermediate from Step 2, Hydrazine hydrate | Refluxing ethanol (B145695) | N-aryl-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine |

| 4 | Intermediate from Step 3, Acetylacetone | DMF, reflux | N-aryl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine mdpi.com |

While this method does not directly utilize this compound, it highlights a modular approach to constructing a library of pyrazole-s-triazine derivatives with diverse substitutions on the triazine core. The biological evaluation of such compounds would be essential to establish a clear SAR.

Investigation of Preclinical Biological Activities and Molecular Interactions of 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid

Enzyme Inhibition Studies

The potential for 2-(4-amino-1H-pyrazol-1-yl)acetic acid to act as an inhibitor of various enzymes is a key area of preclinical investigation. The aminopyrazole moiety is a recognized pharmacophore in the development of enzyme inhibitors.

Human dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for immunosuppressive and anti-inflammatory drugs. Research into pyrazole-containing compounds has identified derivatives with inhibitory activity against DHODH. For instance, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines were identified as potent inhibitors of human DHODH. nih.gov These studies highlight the potential of the pyrazole (B372694) scaffold to interact with the DHODH active site. However, specific studies on the direct antagonism of this compound against human DHODH have not been reported in the reviewed literature. Therefore, while the core structure is of interest, the inhibitory activity of this specific compound remains to be elucidated.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and stress. The 5-amino-pyrazole scaffold has been identified as a key pharmacophore in the development of potent and selective inhibitors of p38α MAPK. nih.gov Structure-activity relationship (SAR) studies of various aminopyrazole derivatives have demonstrated their ability to bind to the ATP-binding pocket of the p38α kinase. researchgate.net While the broader class of aminopyrazoles shows significant promise as p38 MAPK inhibitors, specific biochemical assay data for this compound is not currently available in the public domain. Further investigation is required to determine the specific inhibitory potency and selectivity of this compound against p38 MAPK.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway. Inhibition of BTK is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. The aminopyrazole scaffold has been successfully utilized to develop potent inhibitors of BTK. nih.gov For example, aminopyrazole carboxamide derivatives have been shown to act as both irreversible and reversible covalent inhibitors of BTK. nih.gov These studies confirm that the aminopyrazole core can be effectively targeted to the BTK active site. However, specific enzymatic assay data detailing the inhibitory activity of this compound against BTK is not available in the reviewed scientific literature.

Prostaglandin (B15479496) reductase 2 (PTGR2) is an enzyme involved in the metabolism of prostaglandins, which are key mediators of inflammation. There is currently no available research in the public domain that investigates the direct interaction or inhibitory activity of this compound with prostaglandin reductase 2.

Receptor Interaction Profiling

The interaction of this compound with cell surface receptors is another important aspect of its preclinical evaluation, particularly for its potential role in modulating inflammatory and allergic responses.

The chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2), is a G-protein coupled receptor that mediates the pro-inflammatory effects of prostaglandin D2 (PGD2). It is a key target for the treatment of allergic diseases such as asthma and allergic rhinitis.

High-throughput screening has identified the pyrazole-4-acetic acid substructure as a promising scaffold for CRTh2 receptor antagonists. nih.gov Subsequent optimization of this scaffold has led to the identification of potent inhibitors. While direct data for this compound is not available, studies on the closely related 2-(1H-pyrazol-4-yl)acetic acids provide valuable insights into the structure-activity relationship (SAR) of this class of compounds.

For instance, a study on a series of 2-(1H-pyrazol-4-yl)acetic acid derivatives demonstrated that substitutions on the pyrazole ring and the phenyl group attached to it significantly influence the antagonist activity. The data from this study for selected compounds is presented in the table below.

| Compound | Structure | CRTh2 IC50 (nM) |

|---|---|---|

| Example 1 | 2-(1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | 150 |

| Example 2 | 2-(1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | 50 |

| Example 3 | 2-(3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)acetic acid | 80 |

Data is illustrative and based on findings for structurally related compounds. nih.gov

Similarly, research on 2-(1H-pyrazol-1-yl)acetic acid derivatives has also identified potent CRTh2 antagonists. nih.gov The position of the acetic acid group on the pyrazole ring is a critical determinant of activity. The SAR from these studies suggests that the presence of an amino group at the 4-position of the pyrazole ring in this compound could influence its binding affinity and antagonist potency at the CRTh2 receptor. However, without direct experimental data, the precise effect of the 4-amino substitution remains speculative. Further studies are necessary to characterize the CRTh2 antagonist activity of this specific compound.

Based on a comprehensive search of available scientific literature, specific preclinical data for the biological activities and molecular interactions of this compound, corresponding to the detailed outline provided, could not be located.

Investigations into the compound's ligand binding affinity for the Neurotensin Receptor Type 2 (NTS2), its antiproliferative and cytotoxic efficacy against Murine Mastocytoma (P815), A549, and HepG2 cell lines, and its specific antibacterial efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains have not been reported in the publicly accessible research literature.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested article sections and subsections, as the primary research data for this specific compound does not appear to be published.

Antimicrobial Spectrum Analysis

Antifungal Efficacy (Candida albicans)

Various synthetic pyrazole derivatives have been evaluated for their in vitro antifungal activity against C. albicans. For instance, a series of 1,5-diaryl pyrazole derivatives linked to piperazine (B1678402) and aryl amine moieties have shown pronounced antifungal effects. jocpr.com Notably, certain pyrazole carboxamide derivatives have exhibited potent activity against C. albicans, with some compounds demonstrating greater efficacy than the standard antifungal agent, actidione. jocpr.com

The structural features of these pyrazole derivatives play a crucial role in their antifungal potency. The presence of specific substituents on the pyrazole ring can significantly influence their activity. For example, the introduction of a piperazine and aryl amine linkage to the 1,5-diaryl pyrazole scaffold has been shown to enhance antifungal efficacy. jocpr.com

Table 1: In Vitro Antifungal Activity of Selected Pyrazole Derivatives against Candida albicans

| Compound Type | Specific Derivative(s) | MIC (µg/mL) | Reference |

| Pyrazole Carboxamides | Compound 5b | 250 | jocpr.com |

| Pyrazole Carboxamides | Compound 5f | 500 | jocpr.com |

| Triazoles with Phenylethynyl Pyrazole | Compound 5k | 0.125 | mdpi.com |

| Triazoles with Phenylethynyl Pyrazole | Compound 6c | 0.0625 | mdpi.com |

The mechanism of action for the antifungal effects of pyrazole derivatives is an area of active investigation. For some, it is suggested that the amide linkage is crucial for their activity against fungal pathogens. jocpr.com Other studies on pyrazole-isoxazole compounds in combination with existing antifungals like voriconazole (B182144) have shown a synergistic effect, potentially by downregulating the expression of genes like ERG11 (Cyp51), which is involved in ergosterol (B1671047) biosynthesis—a critical component of the fungal cell membrane. nih.gov This suggests that pyrazole-containing compounds may interfere with essential fungal metabolic pathways.

Antiviral Properties and Mechanisms

The pyrazole scaffold is a versatile pharmacophore that has been incorporated into numerous compounds with demonstrated antiviral activity against a broad spectrum of viruses. mdpi.commdpi.comnih.gov While direct antiviral data for this compound is not available, the extensive research on related pyrazole derivatives highlights the potential of this chemical class in the development of novel antiviral agents.

Pyrazole derivatives have shown inhibitory effects against various RNA and DNA viruses, including influenza viruses, coronaviruses (such as SARS-CoV-2, MERS-CoV, and HCoV-229E), and Human Immunodeficiency Virus (HIV). mdpi.comrsc.orgnih.gov For instance, a pyrazole compound identified as BPR1P0034 has demonstrated potent, sub-micromolar activity against influenza A virus (H1N1) by inhibiting an early stage of viral replication. nih.gov Other studies have explored pyrazole derivatives bearing a hydroxyquinoline scaffold, which have shown promising antiviral activity against multiple coronaviruses by inhibiting viral adsorption and replication. rsc.org

The mechanisms underlying the antiviral action of pyrazole derivatives are diverse. Some compounds are believed to interfere with viral entry into host cells, while others may inhibit viral replication by targeting key viral enzymes. rsc.org For example, some pyrazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors of HIV-1. mdpi.com Time-of-addition assays with compounds like BPR1P0034 suggest that they are most effective when administered shortly after viral infection, indicating that they target early events in the viral life cycle. nih.gov

Table 2: Antiviral Activity of Selected Pyrazole Derivatives

| Compound Class | Target Virus(es) | Mechanism of Action (where specified) | Reference |

| Pyrazole-hydroxyquinoline derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Inhibition of viral adsorption and replication | rsc.org |

| BPR1P0034 (a pyrazole compound) | Influenza A (H1N1) | Inhibition of an early stage of viral replication | nih.gov |

| 1H-pyrazole-3-carboxylic acid derivatives | HIV | Inhibition of HIV replication and integrase | mdpi.com |

| Pyrazole-based heterocycles | Avian Influenza HPAI-H5N1 | Inhibition of hemagglutination | nih.gov |

Immunomodulatory Effects

Certain pyrazole acetic acid derivatives have been identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2). nih.govnih.gov The CRTh2 receptor is a G-protein coupled receptor that is preferentially expressed on T-helper 2 (Th2) cells, eosinophils, and basophils. It is activated by prostaglandin D2 (PGD2), a key mediator in allergic inflammation. By blocking the interaction of PGD2 with the CRTh2 receptor, these compounds can modulate the inflammatory response.

The antagonism of the CRTh2 receptor by pyrazole acetic acid derivatives represents a targeted immunomodulatory approach. High-throughput screening has identified the pyrazole-4-acetic acid substructure as a viable scaffold for CRTh2 receptor antagonists. nih.gov Subsequent optimization of these compounds has led to the identification of potent inhibitors with low nanomolar activity. nih.gov

The immunomodulatory effects of these compounds are primarily linked to their ability to interfere with the signaling pathways that drive allergic inflammation. By inhibiting the activation of Th2 cells, eosinophils, and basophils, these pyrazole derivatives can potentially reduce the production of pro-inflammatory cytokines and mediators associated with allergic conditions. While the specific immunomodulatory properties of this compound have not been detailed, the activity of related pyrazole acetic acids as CRTh2 antagonists suggests a plausible mechanism through which it could exert immunomodulatory effects. nih.govnih.gov Further research is needed to elucidate the precise interactions and therapeutic potential of this specific compound within the immune system.

Computational Chemistry and Molecular Modeling of 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can elucidate various electronic properties of 2-(4-amino-1H-pyrazol-1-yl)acetic acid, which are fundamental to its reactivity and intermolecular interactions. These calculations typically involve optimizing the molecule's geometry to its lowest energy state and then computing properties such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). semanticscholar.orgresearchgate.netresearchgate.net

Key electronic properties calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. acs.org For a molecule like this compound, the amino group and the pyrazole (B372694) ring are expected to be electron-rich regions, significantly influencing the HOMO, whereas the carboxylic acid group would contribute to the LUMO.

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, negative potential is anticipated around the oxygen atoms of the carboxyl group and the nitrogen atoms of the pyrazole ring, indicating sites prone to electrophilic attack and hydrogen bond acceptance. Positive potential would be expected around the amino and carboxylic acid hydrogens, highlighting them as hydrogen bond donors.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations Note: These values are illustrative and based on typical results for similar heterocyclic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability; influenced by the amino and pyrazole groups. |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability; influenced by the carboxylic acid group. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~3.5 D | Suggests the molecule is polar, influencing solubility and binding. |

Molecular Docking Simulations for Ligand-Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.govresearchgate.net This method is crucial for understanding the binding mode of this compound within a biological target's active site and for estimating its binding affinity. mdpi.com Studies on closely related pyrazole-4-acetic acid derivatives have identified them as antagonists for targets like the CRTh2 receptor, suggesting potential receptor targets for this compound class. nih.gov

The docking process involves placing the ligand in various conformations and positions within the receptor's binding pocket and scoring these poses based on a scoring function. This function estimates the binding free energy, with lower scores generally indicating more favorable binding. The results can help identify key interactions that stabilize the ligand-receptor complex and guide further optimization. biointerfaceresearch.com

Docking simulations predict the most stable binding pose of this compound. This pose is stabilized by a network of non-covalent interactions between the ligand and amino acid residues in the receptor's active site. mhmedical.comvt.edu These interactions are the foundation of molecular recognition and binding affinity. The primary types of non-covalent interactions include:

Hydrogen Bonds: Strong, directional interactions crucial for specificity.

Ionic Interactions (Salt Bridges): Occur between the charged carboxylate group of the ligand and positively charged residues like Lysine or Arginine.

Hydrophobic Interactions: Between the nonpolar parts of the ligand (such as the pyrazole ring) and hydrophobic residues in the binding pocket.

The predicted binding pose provides a structural hypothesis for how the molecule exerts its biological effect, which can be validated experimentally.

The specific functional groups of this compound make it particularly adept at forming key intermolecular interactions.

Hydrogen Bonding: The molecule has several hydrogen bond donors and acceptors:

Donors: The amino (-NH2) group and the carboxylic acid (-OH) group can donate hydrogen bonds to acceptor atoms (like oxygen or nitrogen) on the protein's residues.

Acceptors: The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the carboxylic acid can accept hydrogen bonds from donor groups on the protein (like the backbone N-H or side chains of Serine, Threonine, or Asparagine).

Pi-Stacking Interactions: The aromatic pyrazole ring can engage in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan. researchgate.net These interactions, driven by electrostatic and van der Waals forces between aromatic rings, can be a significant contributor to binding affinity and orientation within the active site.

Table 2: Potential Non-Covalent Interactions for this compound in a Receptor Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Amino Acid Partners |

| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor), Ionic | Asp, Glu, Asn, Gln, His, Ser, Thr, Lys, Arg |

| Amino Group (-NH2) | Hydrogen Bond (Donor) | Asp, Glu, Asn, Gln, Ser, Thr, Main-chain C=O |

| Pyrazole Ring (N atoms) | Hydrogen Bond (Acceptor) | Asn, Gln, Ser, Thr, His, Main-chain N-H |

| Pyrazole Ring (Aromatic) | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic movements of the system over time by solving Newton's equations of motion. For the this compound-receptor complex, an MD simulation can assess the stability of the docked pose, revealing whether the key interactions predicted by docking are maintained over a period of nanoseconds to microseconds. researchgate.net

MD simulations are also used for conformational analysis, exploring the flexibility of the ligand and the protein's binding site. They can reveal alternative binding modes or conformational changes in the protein upon ligand binding. Furthermore, advanced MD techniques can be used to calculate binding free energies more accurately than docking scoring functions, providing a more reliable estimate of ligand potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. biointerfaceresearch.com For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A mathematical model is then generated using statistical methods like multiple linear regression (MLR) or machine learning algorithms, correlating these descriptors with the experimentally measured biological activity (e.g., IC50). A robust QSAR model can be a powerful predictive tool in the lead optimization phase.

Virtual Screening and Lead Optimization Strategies

The this compound scaffold can serve as a starting point for discovering more potent and selective compounds through virtual screening and lead optimization. nih.gov

Virtual Screening: Large chemical databases can be computationally screened to identify molecules that are structurally similar to the pyrazole scaffold or are predicted to bind to the same target receptor. researchgate.net This process, often employing high-throughput docking, can quickly identify a smaller, more manageable set of "hit" compounds for experimental testing, saving significant time and resources compared to traditional high-throughput screening.

Lead Optimization: Once an initial "lead" compound like this compound is identified, computational methods guide its chemical modification to improve desired properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. preprints.orgnih.gov Based on insights from docking and MD simulations, chemists can design new analogs with specific modifications. For example, if docking suggests a vacant hydrophobic pocket, a hydrophobic group could be added to the pyrazole ring to enhance binding. QSAR models can then predict the activity of these new designs before they are synthesized, further streamlining the optimization process.

Applications and Translational Potential of 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid As a Chemical Synthon

Utility as a Building Block in Complex Heterocyclic Synthesis

The 4-aminopyrazole moiety is a well-established precursor for the construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. nih.govias.ac.inresearchgate.netresearchgate.net These bicyclic structures are of considerable interest in medicinal chemistry due to their analogy to purines, which allows them to function as antimetabolites in various biochemical pathways. ias.ac.in The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net

In the case of 2-(4-amino-1H-pyrazol-1-yl)acetic acid, the exocyclic amino group can react with β-dicarbonyl compounds, such as acetylacetone (B45752) or various β-ketoesters, to yield substituted pyrazolo[1,5-a]pyrimidines. The reaction is typically carried out in a suitable solvent like acetic acid, sometimes with a catalytic amount of a stronger acid. researchgate.net The acetic acid substituent at the N1 position of the pyrazole (B372694) ring is carried through the reaction, providing a handle for further functionalization of the resulting fused heterocycle. This strategic placement of a carboxylic acid group opens avenues for creating libraries of compounds with diverse properties. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups to modulate the physicochemical properties and biological activity of the final molecule.

A general reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from this compound is presented below:

Table 1: Representative Synthesis of Pyrazolo[1,5-a]pyrimidine Core

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl Compound) | Product |

| This compound | Acetylacetone | 2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetic acid |

| This compound | Diethyl malonate | 2-(5,7-dihydroxy-pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid |

This table presents a generalized reaction based on known syntheses of pyrazolo[1,5-a]pyrimidines from aminopyrazole precursors.

Scaffold for Medicinal Chemistry and Drug Discovery Programs

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. nih.govmdpi.com Aminopyrazoles, in particular, are recognized as versatile frameworks for the design of kinase inhibitors and other targeted therapies. mdpi.commdpi.com The incorporation of an acetic acid side chain, as seen in this compound, provides a key vector for modifying the molecule to interact with specific biological targets.

Derivatives of pyrazole-acetic acid have been investigated as CRTh2 antagonists for the potential treatment of allergic inflammation. nih.gov Furthermore, the pyrazole scaffold is a cornerstone in the development of inhibitors for various protein kinases, which are critical targets in oncology. mdpi.comacs.org The amino group of this compound can be readily derivatized to form amides, ureas, and sulfonamides, while the carboxylic acid can be functionalized to optimize solubility, cell permeability, and target engagement. This dual functionality allows for the systematic exploration of the chemical space around the pyrazole core to develop potent and selective drug candidates.

The potential of this scaffold is highlighted by the diverse biological activities reported for various pyrazole derivatives, as summarized in the table below.

Table 2: Biological Activities of Structurally Related Pyrazole Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Area |

| Pyrazole-4-acetic acids | CRTh2 receptor antagonists | Allergic Inflammation nih.gov |

| Aminopyrazole derivatives | Protein Kinase Inhibitors (e.g., Aurora, CDK) | Oncology mdpi.comacs.org |

| Pyrazolone-acetic acid derivatives | Anti-inflammatory, Analgesic | Inflammation and Pain alchempharmtech.com |

Precursor in the Development of Advanced Materials

While the application of this compound in advanced materials is a less explored area, the inherent properties of the molecule suggest potential utility. The bifunctional nature of the compound, with both a coordinating pyrazole ring and a carboxylic acid group, makes it a candidate for the synthesis of metal-organic frameworks (MOFs). researchgate.netdigitellinc.com MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The pyrazole and carboxylate moieties can coordinate to metal ions, forming extended network structures. The amino group could serve as a site for post-synthetic modification to introduce further functionality into the pores of the MOF.

Additionally, the presence of both an amino and a carboxylic acid group suggests that this compound could be used as a monomer in the synthesis of novel polyamides or other polymers. The rigid pyrazole core would be expected to impart specific thermal and mechanical properties to the resulting polymer. Although specific examples utilizing this compound in materials science are not yet prominent in the literature, the fundamental chemistry of the molecule points towards these potential applications.

Role in Agricultural Chemical Development

The pyrazole scaffold is a key component in a number of commercially successful agricultural chemicals, particularly herbicides and insecticides. globethesis.commdpi.com Pyrazole derivatives have been shown to exhibit potent herbicidal activity through various mechanisms of action, including the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov The development of novel herbicides often involves the synthesis and screening of libraries of compounds based on a common scaffold.

This compound can serve as a valuable starting material for the synthesis of such libraries. The amino and carboxylic acid groups provide convenient points for the introduction of diverse substituents, allowing for the fine-tuning of the herbicidal activity and crop selectivity. For instance, the carboxylic acid can be converted into a range of esters and amides, while the amino group can be acylated or otherwise modified. This systematic derivatization can lead to the discovery of new herbicidal compounds with improved efficacy and safety profiles. The known herbicidal activity of various pyrazole derivatives underscores the potential of this compound as a precursor in this field. globethesis.comgoogle.comnih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Bioactive Targets

The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs with anti-inflammatory, anticancer, antiviral, and antimicrobial properties. nih.govmdpi.commdpi.com Derivatives have shown activity against a multitude of targets, including protein kinases, enzymes, and signaling pathway components. mdpi.commdpi.com Future research on 2-(4-amino-1H-pyrazol-1-yl)acetic acid should strategically explore novel bioactive targets based on the established activities of structurally related pyrazoles.

A primary area of investigation involves its potential as an anticancer agent. Numerous pyrazole derivatives have been developed as inhibitors of critical cancer-related kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and BCR-Abl kinase. mdpi.comnih.govrsc.org For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory activity against CDK2, a key regulator of the cell cycle. mdpi.com Similarly, novel pyrazole compounds have shown potent inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade in breast cancer cells. nih.gov

Beyond oncology, the antiviral potential of this compound warrants exploration. Recent studies have successfully employed an integrated approach to design pyrazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov Given the urgent need for new antiviral therapies, screening this compound and its analogues against a panel of viral proteases and polymerases could uncover novel therapeutic applications. Furthermore, the established role of pyrazoles as antibacterial and antidiabetic agents suggests that targets within these domains, such as bacterial DNA gyrase or metabolic enzymes like α-glucosidase and α-amylase, are also promising avenues for investigation. nih.govmdpi.com

| Therapeutic Area | Potential Target Class | Specific Examples | Reference |

|---|---|---|---|

| Oncology | Protein Kinases | CDK2, EGFR, HER-2, BCR-Abl | nih.govmdpi.comnih.gov |

| Virology | Viral Proteases | SARS-CoV-2 Main Protease (Mpro) | nih.gov |

| Metabolic Disease | Metabolic Enzymes | α-glucosidase, α-amylase | nih.gov |

| Inflammatory Disease | Cyclooxygenases | COX-2 | nih.gov |

| Bacteriology | Bacterial Enzymes | DNA Gyrase | mdpi.com |

Integration of Artificial Intelligence in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning is revolutionizing drug discovery. eurasianjournals.com These computational tools can accelerate the design of novel derivatives of this compound with enhanced potency and selectivity, and can also predict efficient synthetic pathways.

In the realm of compound design, AI can be used for large-scale virtual screening and de novo drug design. For example, deep learning models can be trained to predict the binding affinity of a compound to a specific biological target. nih.gov Researchers have successfully used this approach to screen vast virtual libraries of pyrazole-based structures to identify potent inhibitors. nih.gov This methodology involves generating a combinatorial library of derivatives by decorating the core this compound scaffold, followed by virtual screening using molecular docking and deep learning algorithms to rank the candidates. nih.gov This integrated computational and synthetic strategy significantly speeds up the discovery of lead compounds. nih.gov

AI is also being applied to retrosynthesis, predicting the steps needed to synthesize a target molecule. Machine learning models can be trained on vast databases of chemical reactions to propose novel and efficient synthetic routes. This can help overcome challenges in synthesizing complex derivatives and can suggest pathways that are more cost-effective and have higher yields. Future work in this area will likely involve developing more accurate force fields for molecular simulations and integrating multi-scale modeling approaches to better predict biological activity and synthetic feasibility. eurasianjournals.com

| AI Application Area | Specific Technique | Objective | Reference |

|---|---|---|---|

| Compound Design | Deep Learning (e.g., DeepPurpose) | Predict binding affinity and identify top candidates from virtual libraries. | nih.gov |

| Virtual Screening | Molecular Docking & Consensus Ranking | Filter large compound libraries to prioritize structures for synthesis. | nih.gov |

| Synthesis Planning | Retrosynthesis Prediction Models | Propose efficient and novel synthetic routes to target derivatives. | eurasianjournals.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predict pharmacokinetic and pharmacodynamic properties (ADME/Tox). | rsc.org |

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. researchgate.net Developing sustainable synthetic methodologies for this compound and its derivatives is a critical future research direction. This involves the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netmdpi.com

Traditional methods for pyrazole synthesis often rely on harsh reagents and organic solvents. mdpi.com Modern, greener approaches offer significant advantages. One such approach is flow chemistry, which allows for continuous production with improved safety, efficiency, and scalability. mdpi.com The synthesis of pyrazoles from vinylidene keto esters and hydrazine (B178648) derivatives has been successfully established in a flow setup, achieving good to very good yields. mdpi.com

Another key area is the use of novel catalysts and reaction media. Nano-ZnO catalysts have been shown to be highly efficient for synthesizing 1,3,5-substituted pyrazoles in an environmentally friendly manner, offering high yields and short reaction times. mdpi.comnih.gov The use of benign media, such as polyethylene (B3416737) glycol (PEG-400) in water, has also been reported for the regioselective synthesis of pyrazole derivatives. mdpi.com Furthermore, microwave-assisted synthesis represents an energy-efficient alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields. mdpi.com Future efforts should focus on adapting these green methodologies to the specific synthesis of this compound, potentially using acetic acid itself as a green reaction mediator. nih.govresearchgate.net

| Parameter | Conventional Methods | Sustainable (Green) Methods | Reference |

|---|---|---|---|

| Reaction Conditions | Often require high temperatures and long reaction times. | Microwave irradiation, flow chemistry, ambient temperatures. | mdpi.commdpi.com |

| Catalysts | Homogeneous acid/base catalysts, heavy metals. | Recyclable nano-catalysts (e.g., nano-ZnO), bio-organic catalysts. | mdpi.comresearchgate.net |

| Solvents | Volatile organic compounds (VOCs). | Water, polyethylene glycol (PEG), ionic liquids, or solvent-free conditions. | mdpi.comresearchgate.net |

| Efficiency | Variable yields, often require complex work-up. | High yields, straightforward work-up, high atom economy. | mdpi.comnih.gov |

Advanced Characterization Techniques for Complex Biological Systems

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. While standard techniques like NMR and mass spectrometry are essential for structural confirmation, advanced biophysical and computational methods are needed to characterize these interactions within complex biological systems. researchgate.netsciensage.infoekb.eg

Biophysical assays are indispensable for quantifying the binding affinity, kinetics, and thermodynamics of a drug-target interaction. nih.gov Techniques such as Isothermal Titration Calorimetry (ITC) directly measure the heat changes upon binding, providing a complete thermodynamic profile of the interaction. nih.govresearchgate.net Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful optical methods for real-time monitoring of binding kinetics, determining both the on- and off-rates of the interaction. researchgate.netmdpi.com Other techniques like the Thermal Shift Assay (TSA) can be used in high-throughput screening to identify compounds that stabilize a target protein. mdpi.com For instance, circular dichroism (CD) has been used to study how pyrazole derivatives can stabilize G-quadruplex DNA structures, a known anticancer target. mdpi.com

These experimental techniques are increasingly complemented by computational methods. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound within the target's binding pocket, validating the stability of the interaction over time. rsc.orgeurasianjournals.com Combining these advanced characterization techniques will provide a comprehensive understanding of the mechanism of action of this compound, guiding future efforts to optimize its therapeutic properties.

| Technique | Principle | Information Obtained | Reference |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding. | Binding affinity (Kd), stoichiometry, enthalpy, entropy. | nih.govresearchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Binding kinetics (kon, koff), binding affinity (Kd). | researchgate.netmdpi.com |

| Biolayer Interferometry (BLI) | Measures changes in light interference patterns as molecules bind to a biosensor tip. | Real-time binding kinetics and affinity. | mdpi.com |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Changes in protein/nucleic acid secondary structure upon binding. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Stability of the drug-target complex, conformational changes. | rsc.orgeurasianjournals.com |

Q & A

Q. What are the recommended synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling 4-aminopyrazole with haloacetic acid derivatives (e.g., bromoacetic acid) under basic conditions. For example, using DMF as a solvent and K₂CO₃ as a base at 60–80°C for 12–24 hours can yield the target compound. Optimization may include varying stoichiometry (1:1.2 molar ratio of pyrazole to haloacetic acid) or employing microwave-assisted synthesis to reduce reaction time . Key Considerations : Monitor pH to avoid decomposition of the amino group. Purity can be enhanced via recrystallization from ethanol/water mixtures (70:30 v/v) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use NMR (DMSO-d₆) to identify characteristic peaks: δ 7.8–8.1 ppm (pyrazole H), δ 4.2–4.5 ppm (CH₂COO), and δ 6.2–6.5 ppm (NH₂). IR spectroscopy can confirm carboxylic acid (1700–1750 cm⁻¹) and amino (3300–3500 cm⁻¹) groups .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) is ideal for resolving bond angles and confirming tautomeric forms of the pyrazole ring. For example, SHELXL refinement can achieve R-factors < 0.05 with high-resolution data .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions (pH 4–8). Stability tests should include HPLC analysis under accelerated conditions (40°C/75% RH for 4 weeks) to detect degradation products like acetic acid or pyrazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for the amino and carboxylic acid groups?

- Methodological Answer : Discrepancies in pKa values (e.g., carboxylic acid pKa ~2.5–3.5 vs. amino group pKa ~9.5–10.5) may arise from solvent effects or tautomerism. Use potentiometric titration with a combined glass electrode in 0.1 M KCl at 25°C. For precise measurement, employ UV-Vis spectroscopy at varying pH to track protonation-dependent absorbance shifts (e.g., λ_max changes at 260–280 nm) .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Functionalization : Introduce substituents at the pyrazole N1 or C4 positions (e.g., alkylation, acylation) to modulate lipophilicity. For example, methyl ester derivatives (e.g., methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride) improve cell permeability .

- Coordination Chemistry : Explore metal complexes (e.g., Cu²⁺, Zn²⁺) to enhance antimicrobial or anticancer activity. Characterize complexes via ESI-MS and cyclic voltammetry .

Q. Why do synthetic yields vary significantly across literature reports, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (e.g., 40–85%) may stem from residual moisture in reactions or incomplete purification. Standardize protocols by:

- Using anhydrous solvents (verified via Karl Fischer titration).

- Optimizing column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).

- Reporting detailed reaction metrics (e.g., TLC Rf values, HPLC purity >95%) .

Q. How should researchers address inconsistencies in biological activity data for this compound?

- Methodological Answer : Inconsistent bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions (e.g., pH, cell lines). Mitigate by:

- Validating compound stability in assay media via LC-MS.

- Including positive controls (e.g., ciprofloxacin for antibacterial tests).

- Replicating assays in triplicate with blinded analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.